3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol
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Overview
Description
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol is a chemical compound characterized by its unique structure, which includes a benzyloxy group, a sulfanyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol typically involves the following steps:
Formation of the Benzyloxybenzaldehyde Intermediate: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of a catalyst to form 4-benzyloxybenzaldehyde.
Synthesis of the Chlorophenyl Intermediate: The next step involves the chlorination of a phenyl ring to form 2-chlorophenyl.
Coupling Reaction: The final step involves the coupling of the benzyloxybenzaldehyde intermediate with the chlorophenyl intermediate in the presence of a sulfanyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 4-Benzyloxybenzaldehyde
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one
Uniqueness
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol is unique due to its combination of benzyloxy, sulfanyl, and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918645-09-7 |
---|---|
Molecular Formula |
C22H19ClO2S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-[2-chloro-4-(4-phenylmethoxyphenyl)sulfanylphenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C22H19ClO2S/c23-22-15-21(11-8-18(22)7-4-14-24)26-20-12-9-19(10-13-20)25-16-17-5-2-1-3-6-17/h1-13,15,24H,14,16H2 |
InChI Key |
LTXYLRPRGVXOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)C=CCO)Cl |
Origin of Product |
United States |
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